2-Carene-4-methanol, acetate

Lipophilicity Fragrance substantivity Formulation partitioning

2-Carene-4-methanol, acetate (CAS 15103-33-0, IUPAC: (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate) is a bicyclic monoterpene-derived acetate ester belonging to the carene structural family. The compound is recognized as a fragrance agent with a distinct herb-flower organoleptic profile, historically designated as "turiol acetate".

Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
CAS No. 15103-33-0
Cat. No. B086982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carene-4-methanol, acetate
CAS15103-33-0
Molecular FormulaC13H20O2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC1=CC2C(C2(C)C)CC1COC(=O)C
InChIInChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3
InChIKeyJKPMQDRFEWGKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carene-4-methanol, acetate (CAS 15103-33-0): A Differentiated Bicyclic Monoterpene Acetate Ester for Procurement


2-Carene-4-methanol, acetate (CAS 15103-33-0, IUPAC: (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate) is a bicyclic monoterpene-derived acetate ester belonging to the carene structural family [1]. The compound is recognized as a fragrance agent with a distinct herb-flower organoleptic profile, historically designated as "turiol acetate" [2]. Its physicochemical identity—including a predicted logP of 3.915, boiling point of approximately 250.7 °C at 760 mmHg, and water solubility of ~4.97 mg/L—establishes a baseline for evaluating its differentiation from structurally proximal analogs such as the parent alcohol 2-carene-4-methanol, the ketone analog 4-acetyl-2-carene, and other bicyclic monoterpene acetates [1] .

Fragrance research requiring differentiated lipophilic substantivity
Chiral pool synthesis benefiting from regioisomeric selectivity
Environmental fate studies needing a bicyclic monoterpene ester probe

Why 2-Carene-4-methanol, acetate Cannot Be Interchanged with Its Parent Alcohol or Other Terpene Acetates


Even among closely related carene derivatives, acetylation of the 4-hydroxymethyl group fundamentally alters the compound's physicochemical and sensory behavior. The acetate ester exhibits a logP approximately 1.0 log-unit higher and a water solubility roughly 38-fold lower than 2-carene-4-methanol, while its vapor pressure is approximately double that of the parent alcohol [1] [2]. These differences directly impact fragrance substantivity, headspace partitioning, environmental fate profiles, and formulation compatibility. Furthermore, the Prins reaction route from (+)-3-carene yields the target acetate as the predominant regioisomer (~94%), but the isomeric 4-hydroxymethyl-3(10)-carene acetate co-product is always present in the crude mixture [3]. Consequently, procurement specifications for regioisomeric purity, lipophilicity-controlled partitioning, and odor character cannot be met by substituting a generic terpene acetate or the unconjugated alcohol without risking performance deviation.

Lipophilicity Esterification raises logP by ~1 unit versus parent alcohol; partitioning and substantivity may shift substantially, limiting direct replacement.
Regioisomer Synthesis yields ~94% 2-carene isomer with co-product; generic terpene acetates lack this regioisomeric control, potentially altering sensory profile.

Product-Specific Quantitative Evidence Guide for 2-Carene-4-methanol, acetate (CAS 15103-33-0)


Enhanced Lipophilicity: ~10-Fold Increase in logP Versus the Parent Alcohol

Acetylation of 2-carene-4-methanol increases the predicted octanol-water partition coefficient (logP) from 2.88 (parent alcohol) to 3.92 (acetate ester), a difference of +1.04 log units, corresponding to approximately a 10-fold increase in lipophilicity [1] [2]. An independent EPI Suite estimation yields an even higher log Kow of 4.57 [3]. This elevated lipophilicity places the acetate in a partition range more comparable to that of bornyl acetate (predicted logP ~3.8–4.2) than to the parent alcohol [4].

Lipophilicity shift
Data to verify
logP 3.92 (acetate) vs 2.88 (parent alcohol); ~10× increase
Supports lipophilic substrate substantivity review
Estimated values; TGSC/EPI Suite; 25 °C
Lipophilicity Fragrance substantivity Formulation partitioning

Dramatically Reduced Water Solubility: ~38-Fold Lower Than the Parent Alcohol

The acetate ester exhibits an estimated water solubility of 4.97 mg/L at 25 °C, compared with 187.6 mg/L for the parent alcohol—a reduction of approximately 97.4% or 38-fold [1] [2]. This low solubility aligns the compound with other hydrophobic fragrance esters and implies a higher bioconcentration potential (estimated BCF ~1205) and reduced mobility in aqueous environmental compartments .

Water solubility
Data to verify
4.97 mg/L vs 187.6 mg/L (parent alcohol); ~38× lower
Context for aqueous formulation and environmental fate modeling
Estimated via WSKOW; 25 °C
Water solubility Environmental fate Bioconcentration

Vapor Pressure Alteration: ~2.1-Fold Higher Volatility Than the Parent Alcohol

Acetylation increases the estimated vapor pressure from 0.010 mmHg (parent alcohol) to 0.021 mmHg (acetate) at 25 °C, a factor of approximately 2.1 [1] [2]. This moderately higher volatility influences the headspace concentration achievable in fragrance applications and the rate of odor release over time, distinguishing the acetate's performance envelope from the less volatile parent alcohol and from higher-molecular-weight terpene esters such as caryophyllene acetate (typical VP <0.01 mmHg) [3].

Vapor pressure
Data to verify
0.021 mmHg (acetate) vs 0.010 mmHg (alcohol); ~2.1× higher
Informs headspace release and odor intensity research
Estimated; Modified Grain method; 25 °C
Vapor pressure Odor release Headspace concentration

High Regioisomeric Selectivity in Synthesis: ~94% 2-Carene Isomer from Prins Reaction of (+)-3-Carene

The Prins reaction of (+)-3-carene with formaldehyde yields a mixture of acetates of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene in an approximate ratio of 94:6 [1]. This high selectivity for the 2-carene regioisomer means that procurement of the target acetate can leverage a synthetic route that inherently favors the desired product, unlike alternative carene derivatives (e.g., 4-acetyl-2-carene) which may require different synthetic strategies with distinct selectivity profiles [2].

Regioisomeric ratio
Reported
94:6 selectivity favoring 2-carene isomer
Supports procurement for chiral pool synthesis with reduced purification burden
Prins reaction of (+)-3-carene; acetylation
Regioisomeric purity Prins reaction Chiral pool synthesis

Organoleptic Differentiation: Herb-Flower Odor Profile Versus Flower-Fruit of the Parent Alcohol

The target acetate is described as possessing a "herb-flower" odor, while the parent alcohol 2-carene-4-methanol exhibits a "flower odor with a fruit note" [1]. This qualitative sensory divergence—shifting from a fruit-floral to an herbaceous-floral character upon acetylation—provides a concrete organoleptic basis for procurement selection when a specific fragrance profile is required, complementing the quantitative physicochemical differences documented above.

Odor character
Context-dependent
Herb-flower (acetate) vs flower-fruit (parent alcohol)
Reported organoleptic differentiation for fragrance selection
Sensory evaluation; qualitative
Odor character Fragrance selection Sensory differentiation

Biodegradation Profile: Predicted Not Readily Biodegradable, Distinguishing from More Labile Terpene Esters

The BIOWIN prediction models indicate that 2-carene-4-methanol acetate is not readily biodegradable (BIOWIN3 ultimate survey model score: 2.67, corresponding to "weeks-months" half-life; BIOWIN5 MITI linear probability: 0.62; ready biodegradability prediction: NO) [1]. This contrasts with some acyclic terpene acetates (e.g., linalyl acetate) that may exhibit more favorable biodegradation profiles due to less sterically hindered ester linkages, though direct head-to-head biodegradation data are lacking [2].

Biodegradation
Class-level
Predicted not readily biodegradable (BIOWIN3 2.67)
May trigger additional environmental assessment review
Class-level inference; direct comparative data unavailable
Biodegradation Environmental persistence Regulatory compliance

Best Research and Industrial Application Scenarios for 2-Carene-4-methanol, acetate (CAS 15103-33-0)


Fragrance Formulation Requiring Enhanced Lipophilic Substantivity

The ~10-fold higher logP of 2-carene-4-methanol acetate relative to the parent alcohol makes it the preferred choice when formulators require prolonged fragrance retention on lipophilic substrates such as skin lipids, hair, or fabric fibers [1] [2]. The herb-flower odor character further distinguishes it for fine fragrance and personal care products targeting an herbaceous-floral note with extended longevity [3].

Chiral Pool Synthesis of Carene-Derived Building Blocks Requiring High Regioisomeric Purity

The Prins reaction route from (+)-3-carene delivers the target acetate as the predominant regioisomer (~94%), making it a reliable starting material or intermediate for the synthesis of enantiomerically pure carene derivatives used in pharmaceutical or agrochemical research [3]. Its predictable regioisomeric outcome reduces downstream purification costs relative to analogs that lack this synthetic selectivity.

Environmental Fate Studies and Regulatory Dossier Preparation

With a predicted not-ready-biodegradable profile (BIOWIN3 score 2.67) and a high bioconcentration factor (estimated BCF ~1205), this acetate serves as a model compound for studying the environmental behavior of bicyclic monoterpene esters [4] . Procurement for environmental risk assessment, REACH dossier development, or ecotoxicology studies directly benefits from the compound's well-characterized EPI Suite profile.

Structure-Odor Relationship Studies in Terpene Chemistry

The qualitative odor shift from fruit-floral (alcohol) to herb-floral (acetate) provides a defined sensory contrast for investigating structure-odor relationships (SOR) in the carene series [3]. The acetate's distinct physicochemical metrics (logP, VP, water solubility) further support quantitative structure-activity relationship (QSAR) modeling connecting molecular properties to odor perception.

Application
Selection Property
Validation Focus
Fragrance formulation with lipophilic substantivity
Reported logP differentiation
Substantivity on lipophilic substrates under use conditions
Chiral pool synthesis of carene derivatives
Reported regioisomeric purity from Prins route
Batch regioisomer consistency and downstream utility
Environmental fate and regulatory dossier studies
Not-ready-biodegradable prediction (BIOWIN)
Measured biodegradation and bioconcentration data
Structure-odor relationship (SOR) studies
Herb-flower vs fruit-flower odor contrast
Sensory panel reproducibility and QSAR model input
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